molecular formula C16H11N3O4S B2876985 (E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide CAS No. 946206-23-1

(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide

Cat. No. B2876985
CAS RN: 946206-23-1
M. Wt: 341.34
InChI Key: FFALXJMMNROTCJ-WUKNDPDISA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an isoxazole ring, a benzo[d]thiazol ring, and a dioxolo ring . It is related to a class of compounds that have been studied for their potential therapeutic properties .


Synthesis Analysis

While specific synthesis details for this exact compound are not available, similar compounds have been synthesized through various methods. For instance, 1,2,3-triazole hybrids have been synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple functional groups. These include an isoxazole ring, a benzo[d]thiazol ring, and a dioxolo ring . The exact structure would need to be confirmed through techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its various functional groups. For example, the presence of the isoxazole and benzo[d]thiazol rings could potentially participate in various chemical reactions .

properties

IUPAC Name

3-methyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c1-3-4-19-10-6-11-12(22-8-21-11)7-14(10)24-16(19)17-15(20)13-5-9(2)18-23-13/h1,5-7H,4,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFALXJMMNROTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide

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